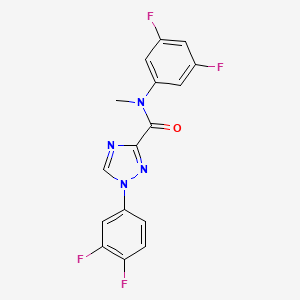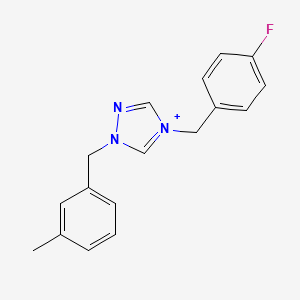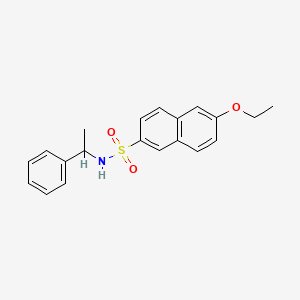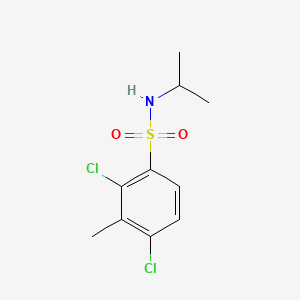
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms and a triazole ring, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method includes the reaction of 3,4-difluoroaniline with 3,5-difluorobenzoyl chloride to form an intermediate, which is then reacted with N-methyl-1H-1,2,4-triazole-3-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where fluorine atoms are replaced by other nucleophiles under suitable conditions
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and triazole ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
3,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in its functional groups and reactivity.
3,5-Difluorophenyl isocyanate: Similar in structure but with different substitution patterns and chemical properties.
1-(3,5-Difluorophenyl)ethanol: Contains the difluorophenyl group but has different functional groups and applications.
Properties
Molecular Formula |
C16H10F4N4O |
|---|---|
Molecular Weight |
350.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H10F4N4O/c1-23(12-5-9(17)4-10(18)6-12)16(25)15-21-8-24(22-15)11-2-3-13(19)14(20)7-11/h2-8H,1H3 |
InChI Key |
LLFWZSJLXAUKLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)F)F)C(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B13371620.png)

![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)

![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)

![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)
![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)
![5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)
